Cas no 2229596-81-8 (2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)
2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid
- 2229596-81-8
- 2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid
- EN300-1833405
-
- Inchi: 1S/C11H11FO3/c12-8-4-2-1-3-7(8)11(5-6-11)9(13)10(14)15/h1-4,9,13H,5-6H2,(H,14,15)
- InChI Key: MGDDZXJVOLIEPL-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1(C(C(=O)O)O)CC1
Computed Properties
- Exact Mass: 210.06922237g/mol
- Monoisotopic Mass: 210.06922237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 57.5Ų
2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833405-0.05g |
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid |
2229596-81-8 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1833405-0.1g |
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid |
2229596-81-8 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1833405-0.25g |
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid |
2229596-81-8 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1833405-0.5g |
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid |
2229596-81-8 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1833405-1.0g |
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid |
2229596-81-8 | 1g |
$1500.0 | 2023-06-01 | ||
| Enamine | EN300-1833405-2.5g |
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid |
2229596-81-8 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1833405-5.0g |
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid |
2229596-81-8 | 5g |
$4349.0 | 2023-06-01 | ||
| Enamine | EN300-1833405-10.0g |
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid |
2229596-81-8 | 10g |
$6450.0 | 2023-06-01 | ||
| Enamine | EN300-1833405-1g |
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid |
2229596-81-8 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1833405-5g |
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid |
2229596-81-8 | 5g |
$4349.0 | 2023-09-19 |
2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on 2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid
Introduction to 2-(1-(2-Fluorophenyl)cyclopropyl)-2-hydroxyacetic Acid (CAS No. 2229596-81-8)
2-(1-(2-Fluorophenyl)cyclopropyl)-2-hydroxyacetic acid is a compound with the CAS number 2229596-81-8. This compound belongs to the class of organic acids, specifically hydroxyacetic acids, and features a unique structure that combines a cyclopropyl group with a fluorophenyl substituent. The molecule's structure is characterized by a cyclopropane ring attached to a 2-fluorophenyl group and a hydroxyl group on the same carbon atom as the carboxylic acid functional group. This combination of functional groups makes it a versatile compound with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The synthesis of cyclopropyl-containing compounds has been an area of significant interest in organic chemistry due to their unique electronic properties and structural rigidity. The presence of the cyclopropane ring in 2-(1-(2-fluorophenyl)cyclopropyl)-2-hydroxyacetic acid introduces strain into the molecule, which can enhance reactivity in certain chemical reactions. Recent studies have explored the use of such strained ring systems in drug design, where they can contribute to improved bioavailability and target specificity.
The fluorine atom in the fluorophenyl group adds another layer of complexity to this compound's structure. Fluorine substitution is known to influence both the physical and chemical properties of aromatic compounds. In this case, the fluorine atom can modulate the electronic environment around the cyclopropane ring, potentially affecting its reactivity and stability. Researchers have reported that fluorinated aromatic compounds often exhibit enhanced pharmacokinetic profiles, making them attractive candidates for drug development.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of cyclopropyl-containing compounds like 2-(1-(2-fluorophenyl)cyclopropyl)-2-hydroxyacetic acid. These studies have provided insights into the molecule's potential as a building block for more complex structures or as an intermediate in organic synthesis. For instance, the hydroxyl group on this compound can serve as a site for further functionalization, enabling the creation of derivatives with diverse biological activities.
In terms of applications, cyclopropyl-containing compounds are being investigated for their potential in antimicrobial agents, anticancer drugs, and agricultural chemicals. The combination of a hydroxyl group and a fluorinated aromatic ring in cyclopropane-based structures may confer unique biological activities that could be harnessed for therapeutic purposes. For example, recent research has highlighted the role of such compounds in modulating enzyme activity or disrupting cellular signaling pathways.
The synthesis of cyclopropane-based structures like cyclopropylethanoic acid derivatives often involves challenging reaction conditions due to the inherent strain in cyclopropane rings. However, advancements in catalytic methods and transition metal-mediated reactions have made it possible to construct these compounds with greater efficiency and selectivity. These developments are expected to pave the way for large-scale production of such compounds for industrial applications.
From an environmental standpoint, understanding the degradation pathways and ecological impact of cyclopropane-based compounds is crucial for their sustainable use. Recent studies have focused on assessing the biodegradability of such compounds under various environmental conditions. These efforts aim to ensure that their introduction into industrial processes does not pose significant risks to ecosystems.
In conclusion, cyclopropane-based structures, particularly those incorporating fluorinated aromatic groups like cyclopentanone derivatives, represent an exciting area of research with wide-ranging implications across multiple disciplines. As our understanding of their chemical properties and biological activities continues to grow, so too does their potential for contributing to innovative solutions in medicine, agriculture, and materials science.
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